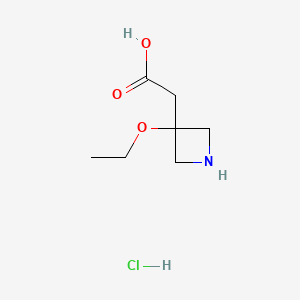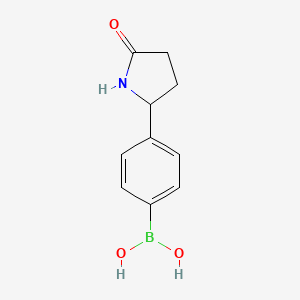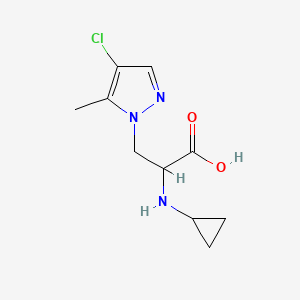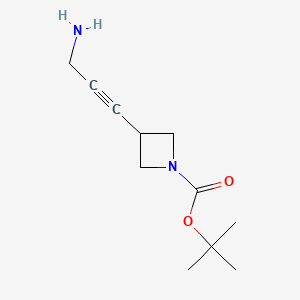![molecular formula C10H11N3 B13555854 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine](/img/structure/B13555854.png)
3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine typically involves the condensation of pyridine-2-carboxaldehyde with an appropriate amine under acidic or basic conditions. One common method involves the use of a Sandmeyer reaction, where N-(prop-2-yn-1-ylamino)pyridines are subjected to halogenation to form the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the end product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine include:
- 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate
- 2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride
- Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features and the presence of the prop-2-en-1-amine group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(E)-3-imidazo[1,2-a]pyridin-2-ylprop-2-en-1-amine |
InChI |
InChI=1S/C10H11N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h1-5,7-8H,6,11H2/b4-3+ |
Clé InChI |
LRILDBJBRPYYDM-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC2=NC(=CN2C=C1)/C=C/CN |
SMILES canonique |
C1=CC2=NC(=CN2C=C1)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13555771.png)


![[2-(N-tert-Butoxycarbonyl-N-methylamino)pyridin-4-yl]methanol](/img/structure/B13555794.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13555807.png)


![3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B13555819.png)






